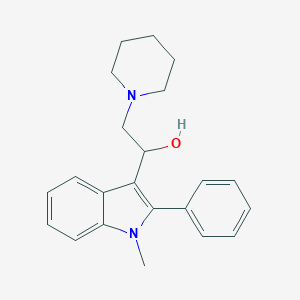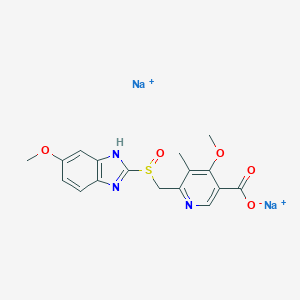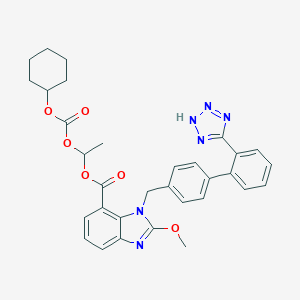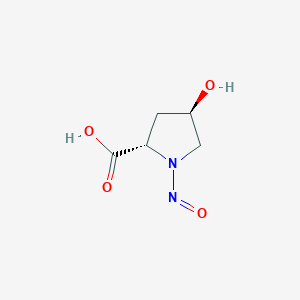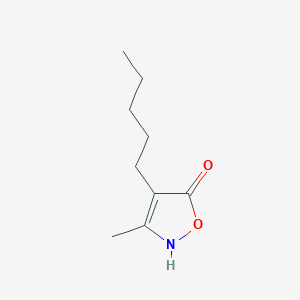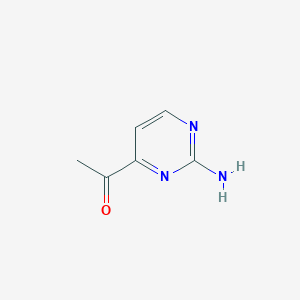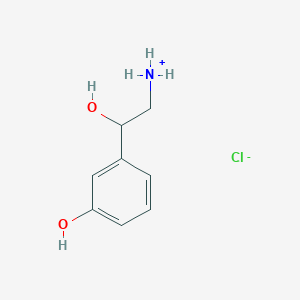![molecular formula C11H10ClN3O3S2 B027950 2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide CAS No. 104246-27-7](/img/structure/B27950.png)
2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
Descripción general
Descripción
“2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide” is a chemical compound studied for various properties including its molecular structure, synthesis, and potential applications in different fields. This compound is part of a broader class of chemicals known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
Synthesis of Related Compounds : The synthesis of similar compounds involves reacting specific thiazole derivatives with chloroacetamide compounds. These reactions often involve nucleophilic substitution and are confirmed through techniques like NMR, FTIR, and mass spectroscopy (Duran & Canbaz, 2013).
Structural Elucidation : The structure of synthesized compounds is generally assigned using various spectroscopic methods, such as H1NMR, MASS Spectra, and IR Spectra, along with elemental analysis (MahyavanshiJyotindra et al., 2011).
Molecular Structure Analysis
The molecular structure of related acetamides reveals distinct geometric features. For example, in a similar compound, the phenyl ring is oriented at specific angles with respect to the thiazole ring. This structural orientation impacts the compound's overall properties and interactions (Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical Reactions : The synthesis of these compounds typically involves specific chemical reactions, such as the interaction of thiazole derivatives with chloroacetamide compounds, as previously mentioned.
Chemical Properties : The chemical properties, including reactivity and stability, are influenced by the molecular structure and the nature of the substituents in the compound.
Physical Properties Analysis
The crystalline structure and hydrogen bonding patterns play a significant role in determining the physical properties of these compounds. The crystal structures are often characterized using X-ray crystallography, revealing details about intermolecular interactions and molecular orientation (Boechat et al., 2011).
Chemical Properties Analysis
The acidity constants of these acetamide derivatives are determined through UV spectroscopic studies. This is essential for understanding their behavior in different chemical environments and their potential biological activities (Duran & Canbaz, 2013).
Aplicaciones Científicas De Investigación
Application 1: Anticancer Activity
- Summary of the Application: This compound has been synthesized and screened for anticancer activity. It was tested against the oestrogen receptor positive human breast adenocarcinoma, MCF7 .
- Methods of Application: The compound was synthesized and then tested using the SRB assay . The experimental procedures and technical details specific to this study are not provided in the search results.
Application 2: Cytotoxic Efficacy
- Summary of the Application: A compound with methyl and fluoro substitutes has shown potential cytotoxic efficacy .
- Results: The compound demonstrated potential cytotoxic efficacy with an average IC50 value of approximately 13 μM .
Application 3: Antibacterial Activity
- Summary of the Application: A synthesized derivative of this compound showed a significant inhibitory effect against certain bacteria .
- Results: The compound showed a greater inhibitory effect against the organisms used, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus .
Application 4: Herbicidal Activity
Direcciones Futuras
The future directions for research on “2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide” could include further investigation into its potential biological activities, such as its cytotoxic efficacy against different cancer cell lines . Additionally, more detailed studies on its synthesis, chemical reactions, and safety profile would be beneficial.
Propiedades
IUPAC Name |
2-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3S2/c12-7-10(16)14-8-1-3-9(4-2-8)20(17,18)15-11-13-5-6-19-11/h1-6H,7H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUHLTKMBRDPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352219 | |
| Record name | 2-Chloro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671803 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide | |
CAS RN |
104246-27-7 | |
| Record name | 2-Chloro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



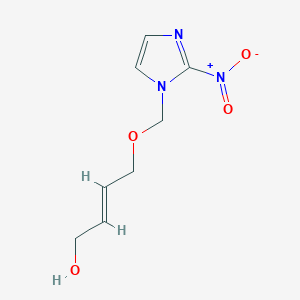
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)

